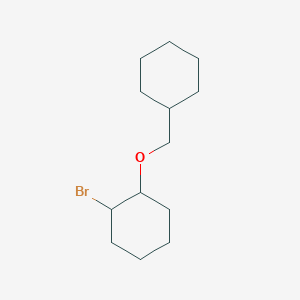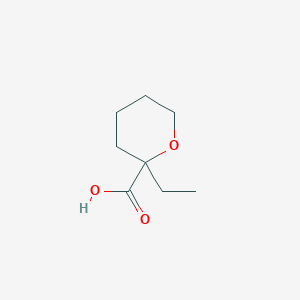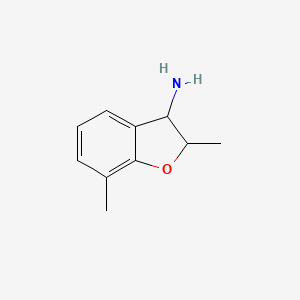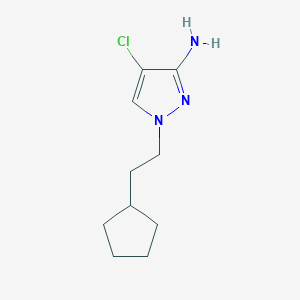
5-Amino-2-bromophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-bromophenylacetic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 5-position and a bromine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromophenylacetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 5-Amino-2-bromophenylacetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 5-Amino-phenylacetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-Amino-phenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Amino-2-bromophenylacetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-2-bromophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding or other interactions.
類似化合物との比較
5-Amino-2-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine.
5-Amino-2-fluorophenylacetic acid: Similar structure but with a fluorine atom instead of bromine.
5-Amino-2-iodophenylacetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Amino-2-bromophenylacetic acid can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it unique among its halogenated counterparts.
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
2-(5-amino-2-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChIキー |
MCJGOEVGJGFUKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


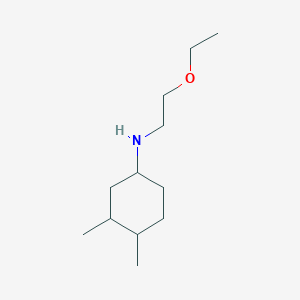
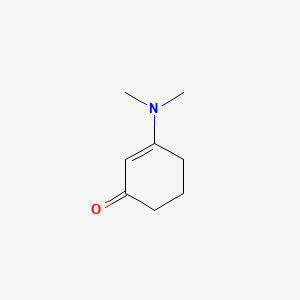
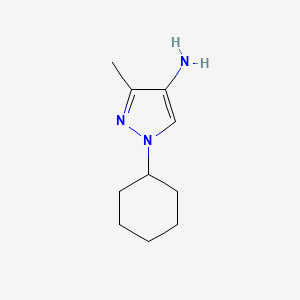

![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
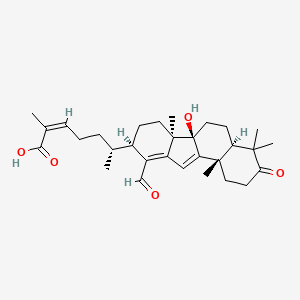
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
